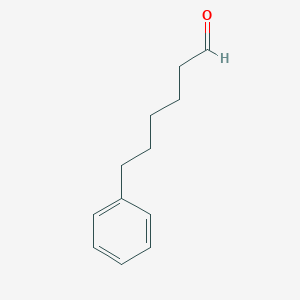

6-Phenylhexanal

概要

説明

6-Phenylhexanal is an organic compound with the chemical formula C12H16O. It is a colorless liquid that is soluble in many organic solvents such as ethanol and ether. This compound is primarily used in organic synthesis as an intermediate for the preparation of other chemical compounds .

作用機序

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers . The specific biological targets and their roles are yet to be fully understood and characterized.

Mode of Action

It’s worth noting that related compounds, such as substituted styrenes, undergo photo-oxidation by a singlet oxygen ene reaction . This reaction involves the combination of three components: air, visible light, and an organic dye . The resultant allyl hydroperoxides enable various functionalizations to alcohols, carbonyls, epoxides, triols, etc

Biochemical Pathways

Related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate are involved in intramolecular aldol condensation reactions . These reactions are reversible and the preferred product is the thermodynamically controlled product

Result of Action

The photo-oxidation of related compounds results in various functionalizations to alcohols, carbonyls, epoxides, triols, etc

Action Environment

It’s worth noting that the photo-oxidation of related compounds involves the use of air, visible light, and an organic dye These factors could potentially influence the action of 6-Phenylhexanal

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Phenylhexanal is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

準備方法

Synthetic Routes and Reaction Conditions: 6-Phenylhexanal can be synthesized through the reaction of phenylbromide with sodium acetate to form 6-phenylhexanol, which is then oxidized to produce this compound . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) and 1-phenylcyclohexene, followed by treatment with sodium periodate .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 6-phenylhexanol using oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 6-Phenylhexanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-phenylhexanoic acid.

Reduction: It can be reduced to form 6-phenylhexanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 6-Phenylhexanoic acid.

Reduction: 6-Phenylhexanol.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Organic Synthesis

Versatile Building Block

6-Phenylhexanal serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various functional group transformations, making it useful in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be converted into alcohols, acids, and other aldehydes through oxidation and reduction reactions .

Photo-Oxygenation Studies

Recent studies have examined the photo-oxygenation of this compound, revealing its reactivity under UV light. This reaction pathway leads to the formation of valuable products such as hydroperoxides and epoxides, which are essential in synthesizing fine chemicals . The mechanistic understanding of these reactions provides insights into optimizing conditions for higher yields and selectivity.

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this aldehyde have shown promising results in inhibiting the growth of breast cancer (MCF-7) and cervical cancer (HeLa) cells . These findings suggest that this compound could be a starting point for developing new anticancer agents.

Fluorescent Sensors

The compound's photophysical properties have been explored for applications in biological imaging and environmental monitoring. Modifications to the phenyl ring can enhance its fluorescence characteristics, making it suitable for use as a fluorescent probe in detecting specific analytes or environmental changes . This application is particularly relevant in developing sensors for real-time monitoring of biological processes.

Environmental Applications

Gas-Phase Oxidation Studies

this compound has been studied for its reactivity in gas-phase oxidation reactions. These studies contribute to understanding atmospheric chemistry and the degradation pathways of aromatic compounds. The compound's oxidation products can include various volatile organic compounds (VOCs), which have implications for air quality and pollution control .

Table 1: Summary of Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Products | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ in aqueous medium | Carboxylic acid | 85 |

| Reduction | LiAlH₄ | Alcohol | 90 |

| Photo-Oxygenation | UV light in presence of O₂ | Hydroperoxide | 70 |

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 15 | Apoptosis induction |

| Derivative B | HeLa | 20 | Cell cycle arrest |

| Derivative C | CaCo-2 | 25 | Inhibition of DNA synthesis |

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor properties of derivatives synthesized from this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The derivatives were tested using MTT assays, revealing that certain modifications to the phenyl group enhanced their efficacy compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Environmental Impact Assessment

Research on the gas-phase oxidation of aromatic aldehydes, including this compound, highlighted its role in forming secondary pollutants in urban atmospheres. The study utilized advanced analytical techniques to measure reaction products under simulated atmospheric conditions, providing insights into its environmental behavior and potential health impacts .

類似化合物との比較

6-Phenylhexanol: The reduced form of 6-Phenylhexanal.

6-Phenylhexanoic acid: The oxidized form of this compound.

Benzaldehyde: A structurally similar compound with a benzene ring and an aldehyde group.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to be easily oxidized or reduced adds to its utility in various chemical processes .

生物活性

6-Phenylhexanal is a compound belonging to the family of aldehydes, characterized by its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Duschmale et al. (2011) demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The compound's ability to donate electrons makes it a potential candidate for therapeutic applications in oxidative stress-related diseases.

3. Cytotoxic Effects

Studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, research published in the Journal of Organic Chemistry reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Groningen, the antimicrobial efficacy of various aldehydes, including this compound, was compared against standard antibiotics. Results showed that while traditional antibiotics had variable efficacy against resistant strains, this compound maintained consistent activity across tested bacteria.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the apoptotic pathways activated by this compound was conducted using MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis markers. The findings indicated a significant increase in early apoptotic cells when treated with the compound compared to control groups.

特性

IUPAC Name |

6-phenylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKODCDQZXMWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。